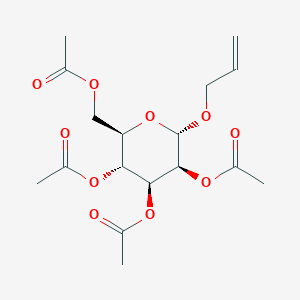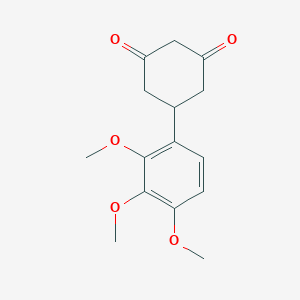
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione
Vue d'ensemble
Description
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione, also known as 5-(2,3,4-trimethoxyphenyl)cyclohexan-1,3-dione, is a cyclohexane-1,3-dione derivative with a trimethoxyphenyl group attached to the cyclohexane moiety. It is a heterocyclic compound with potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. This compound is of interest due to its structural similarity to the active ingredient in the antifungal drug terbinafine, and its potential to be used as a scaffold for synthesizing new derivatives with similar biological activities.
Applications De Recherche Scientifique
Pharmacophore in Potent Agents
The Trimethoxyphenyl (TMP) group, which is present in the molecular structure of “5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione”, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in various research studies, demonstrating remarkable multi-activity or specific targeting .
Anti-Cancer Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity against MCF-7 and A549 cell lines .
Anti-Fungal and Anti-Bacterial Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-Parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties
These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Improving Cell Morphology
This compound has shown activity in improving the morphology of C2C12 myotube and HepG2 IR-models induced by PA .
Mécanisme D'action
Target of Action
The primary target of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is currently unknown
Mode of Action
It is known that similar compounds, such as triketones, inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme is involved in the breakdown of the amino acid tyrosine into components used by plants to create necessary molecules .
Biochemical Pathways
If the compound acts similarly to other triketones, it may interfere with the tyrosine degradation pathway by inhibiting the HPPD enzyme .
Result of Action
The molecular and cellular effects of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione’s action are currently unknown
Propriétés
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRCBOQATKJKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3220074.png)
![3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220078.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220106.png)
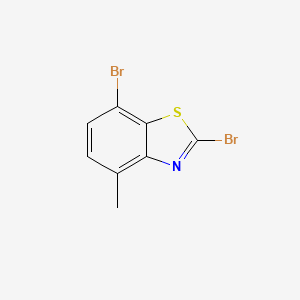
![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)
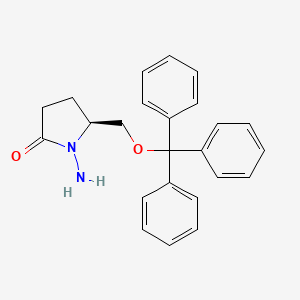
![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)
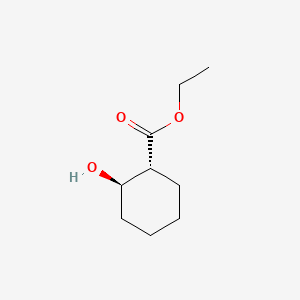
![1-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-ethanone hydrochloride](/img/structure/B3220132.png)

